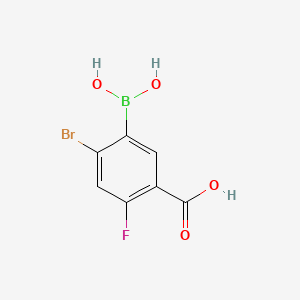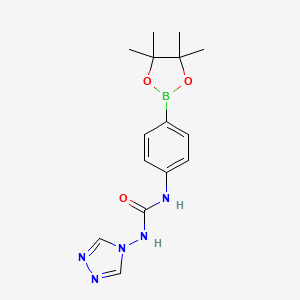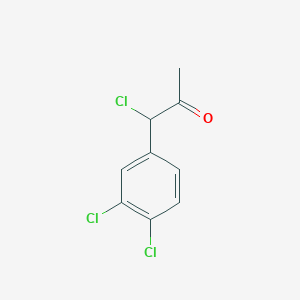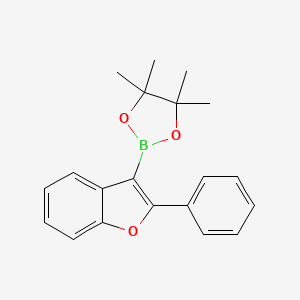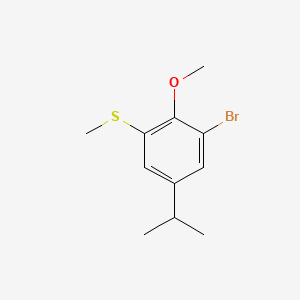
Benzylpyridin-3-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpyridin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is in its salt form, with two hydrochloride molecules associated with it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpyridin-3-ylamine dihydrochloride typically involves the reaction of benzylamine with pyridine derivatives. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylpyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of Benzylpyridin-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylpyridin-3-ylamine derivatives.
Applications De Recherche Scientifique
Benzylpyridin-3-ylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Benzylpyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting or activating their activity, which can lead to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery and development.
Comparaison Avec Des Composés Similaires
Benzylpyridin-3-ylamine dihydrochloride can be compared with other similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: These compounds have a benzyl group attached to an amine, similar to Benzylpyridin-3-ylamine, but lack the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities compared to Benzylpyridin-3-ylamine.
The uniqueness of this compound lies in its specific combination of the benzyl group, pyridine ring, and amine group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H14Cl2N2 |
|---|---|
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
N-benzylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-8,10,14H,9H2;2*1H |
Clé InChI |
SZZRNRHOFYABKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)

![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
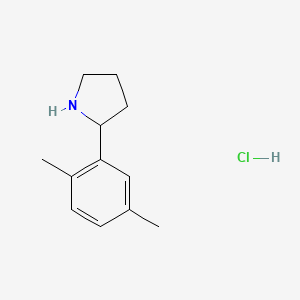

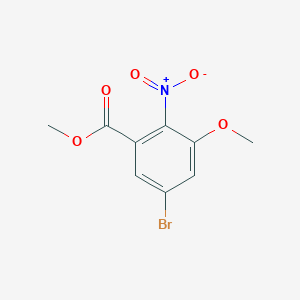
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
